N-cyclohexyl-2-(1H-indol-1-yl)acetamide
Description
N-Cyclohexyl-2-(1H-indol-1-yl)acetamide is a synthetic indole derivative characterized by a cyclohexyl group attached via an acetamide linker to the nitrogen of the indole ring. The cyclohexyl moiety is hypothesized to enhance lipophilicity, influencing bioavailability and target binding compared to other N-substituents .
Properties
IUPAC Name |
N-cyclohexyl-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(17-14-7-2-1-3-8-14)12-18-11-10-13-6-4-5-9-15(13)18/h4-6,9-11,14H,1-3,7-8,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEMNCAHTQEUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(1H-indol-1-yl)acetamide typically involves the reaction of cyclohexylamine with 2-(1H-indol-1-yl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
N-cyclohexyl-2-(1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare N-cyclohexyl-2-(1H-indol-1-yl)acetamide with analogs based on substituent variations, synthetic routes, and biological activities.
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Indole Acetamide Derivatives
- Lipophilicity and Bioavailability : The cyclohexyl group in this compound likely increases lipophilicity compared to polar substituents like 4-nitrophenyl (10l, m.p. 190–191°C) . This property may enhance membrane permeability, critical for central nervous system (CNS) targeting .
- Thermal Stability: Derivatives with halogenated aryl groups (e.g., 10j, 10k) exhibit higher melting points (>170°C), suggesting stronger intermolecular interactions (e.g., halogen bonding) compared to non-halogenated analogs .
Stereochemical Considerations
- Chiral Centers: (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide () demonstrates the importance of stereochemistry in bioactivity, with enantiomers showing differential receptor affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
